Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a chlorine atom at the 2nd position of the phenyl ring, and an ethyl ester group at the 3rd position of the pyrazole ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF) at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole: Lacks the ethyl ester group.
Ethyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the 2-chlorophenyl group.
Ethyl 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate: Lacks the bromine atom.
Uniqueness
Ethyl 4-bromo-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylate is unique due to the combination of the bromine, chlorine, and ethyl ester groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10BrClN2O2 |
---|---|
Molecular Weight |
329.57 g/mol |
IUPAC Name |
ethyl 4-bromo-1-(2-chlorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)11-8(13)7-16(15-11)10-6-4-3-5-9(10)14/h3-7H,2H2,1H3 |
InChI Key |
LLVVGXAEHVYCKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Br)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.